molecular formula C13H12O4 B2706315 4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid CAS No. 119757-24-3

4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid

Cat. No. B2706315
Key on ui cas rn: 119757-24-3
M. Wt: 232.235
InChI Key: XWPCVQXBBFGWQE-UHFFFAOYSA-N
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Patent
US05288750

Procedure details

To a suspension containing 3.0 g (0.02mol) of 4-carboxybenzaldehyde and 3.0 g (0.03mol) of 2,4-pentanedione in 10ml of 2-propanol was gradually added 3.0 g (0.025mol) of thionyl chloride with stirring and cooling (below 20° C). The mixture was stirred over night at 20° C. After filtering the product was washed with 2-propanol, yield 1.8 g, mp 195°-199° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([OH:3])=[O:2].[CH3:12][C:13](=[O:18])[CH2:14][C:15](=[O:17])[CH3:16].S(Cl)(Cl)=O>CC(O)C>[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[C:14]([C:13](=[O:18])[CH3:12])[C:15](=[O:17])[CH3:16])=[CH:6][CH:5]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
Quantity
3 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling (below 20° C)
STIRRING
Type
STIRRING
Details
The mixture was stirred over night at 20° C
FILTRATION
Type
FILTRATION
Details
After filtering the product
WASH
Type
WASH
Details
was washed with 2-propanol, yield 1.8 g, mp 195°-199° C.

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=CC=C(C=C(C(C)=O)C(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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